(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone
Description
Properties
IUPAC Name |
[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-19(2)14-15(18-8-7-17-14)23-12-5-3-9-20(11-12)16(21)13-6-4-10-22-13/h4,6-8,10,12H,3,5,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZGXQBUAUZGAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce waste, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific reaction conditions such as controlled temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows for the investigation of binding affinities and the identification of potential therapeutic applications.
Medicine
In medicine, this compound may be explored for its potential pharmacological properties. Researchers may investigate its effects on various biological pathways and its potential as a drug candidate.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone
- (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone
- (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
Uniqueness
What sets (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone apart from similar compounds is its unique combination of functional groups and rings.
Biological Activity
The compound (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone , also known by its CAS number 2034439-74-0, is a complex organic molecule with significant potential in pharmacological applications. Its structure incorporates multiple functional groups, including a piperidine ring, a dimethylamino group, and a furan moiety, which suggest diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The structural formula of the compound is as follows:
Functional Groups
- Piperidine Ring : Known for its role in various biological activities, including antipsychotic and analgesic effects.
- Dimethylamino Group : Enhances solubility and can influence receptor interactions.
- Furan Moiety : Associated with anti-inflammatory and antimicrobial properties.
The biological activity of This compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cellular functions.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal strains.
Antimicrobial Effects
Research has indicated that compounds with structural similarities to This compound can exhibit significant antimicrobial properties. For instance, pyrazole derivatives have been studied for their effectiveness against various pathogens, including bacteria and fungi .
Antiviral Properties
Compounds in the pyrazole family have demonstrated antiviral activity against viruses such as the measles virus and Leishmania tropica . The potential for This compound to act as an antiviral agent remains to be fully explored through targeted bioassays.
Antitumor Activity
Certain pyrazolo compounds have shown promise in inhibiting tumor cell growth, particularly in leukemia models. For example, analogs have been identified that significantly inhibit the growth of L1210 and P388 leukemia cells . The structural features of This compound suggest it may possess similar antitumor properties.
Case Study 1: Enzyme Inhibition
In a study evaluating the inhibition of dihydroorotate dehydrogenase (DHODH), a class of pyrazole derivatives was synthesized and tested for their efficacy against viral replication. The results indicated that certain derivatives exhibited superior inhibition compared to known DHODH inhibitors . This highlights the potential of structurally related compounds to impact enzyme activity significantly.
Case Study 2: Antimicrobial Testing
A series of 3,4-disubstituted pyrazoles were tested for their antimicrobial activity against various pathogens. The findings revealed that specific derivatives demonstrated potent antibacterial and antifungal effects, suggesting that similar compounds could be developed for therapeutic use .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can purity be ensured?
The synthesis involves a multi-step process:
- Step 1 : Preparation of intermediates like the 3-(dimethylamino)pyrazin-2-ol and functionalized piperidine derivatives under anhydrous conditions .
- Step 2 : Coupling reactions using agents like DCC (dicyclohexylcarbodiimide) or EDCI to link the pyrazine and piperidine moieties .
- Purification : Column chromatography or recrystallization in solvents like acetonitrile, followed by characterization via NMR and HPLC to confirm >95% purity .
Advanced: How can reaction yields be optimized for the pyrazine-piperidine coupling step?
- Catalyst Selection : Use triethylamine as a base to deprotonate intermediates, enhancing nucleophilic attack efficiency .
- Solvent Optimization : Anhydrous DMF or THF improves solubility of aromatic intermediates .
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions .
- Real-Time Monitoring : Employ TLC or in-situ FTIR to track reaction progress .
Basic: What analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., furan ring protons at δ 6.3–7.4 ppm) and confirms regiochemistry .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 399.18) .
- HPLC : Reverse-phase C18 columns with UV detection ensure purity (>95%) .
Advanced: What mechanistic insights explain its reported enzyme inhibition?
- Binding Interactions : Hydrogen bonding between the pyrazine N-atom and enzyme active sites (e.g., kinase catalytic domains) .
- Hydrophobic Effects : The dimethylamino group enhances membrane permeability, while the furan ring engages in π-π stacking with aromatic residues .
- Validation : Molecular docking studies and mutagenesis assays (e.g., Ala-scanning) to identify critical binding residues .
Advanced: How to resolve contradictions in reported bioactivity across studies?
- Assay Standardization : Compare IC50 values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Purity Verification : Re-evaluate compound batches using HPLC-MS to rule out degradation products .
- Structural Analogues : Test derivatives (e.g., replacing furan with thiophene) to isolate structure-activity relationships (SAR) .
Basic: What solvent systems are optimal for its solubility and stability?
- Polar Solvents : DMSO or DMF for stock solutions (10 mM) .
- Aqueous Buffers : Use ≤5% DMSO in PBS (pH 7.4) for in vitro assays; avoid prolonged exposure to light or moisture .
Advanced: How do structural modifications impact metabolic stability?
- Electron-Withdrawing Groups : Introduce fluorine at the pyrazine C-5 position to reduce CYP450-mediated oxidation .
- Prodrug Strategies : Esterify the methanone group to enhance oral bioavailability .
- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to prioritize analogues with lower clearance rates .
Basic: What in vitro assays are recommended for antitumor activity screening?
- Cell Viability : MTT assay on HeLa or MCF-7 cells (72-hour exposure, IC50 calculation) .
- Apoptosis : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
Advanced: How to achieve regioselective functionalization of the pyrazine ring?
- Protecting Groups : Temporarily block the dimethylamino group with Boc to direct electrophilic substitution .
- Metal Catalysis : Use Pd-catalyzed C-H activation for selective halogenation (e.g., bromination at C-5) .
Basic: What storage conditions prevent compound degradation?
- Short-Term : Store at –20°C in amber vials under argon .
- Long-Term : Lyophilize and keep at –80°C with desiccants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
